Plakinamine E

Description

Properties

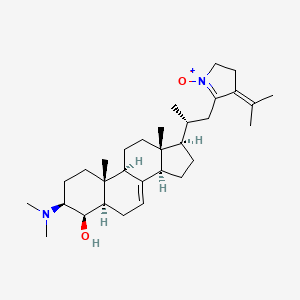

Molecular Formula |

C31H50N2O2 |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

(3S,4R,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(1-oxido-4-propan-2-ylidene-2,3-dihydropyrrol-1-ium-5-yl)propan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-ol |

InChI |

InChI=1S/C31H50N2O2/c1-19(2)21-14-17-33(35)28(21)18-20(3)23-10-11-24-22-8-9-26-29(34)27(32(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-27,29,34H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,27+,29-,30-,31-/m1/s1 |

InChI Key |

QUWDXZBGZWUKTR-CWNRNWKTSA-N |

Isomeric SMILES |

C[C@H](CC1=[N+](CCC1=C(C)C)[O-])[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H]([C@@H]5O)N(C)C)C)C |

Canonical SMILES |

CC(CC1=[N+](CCC1=C(C)C)[O-])C2CCC3C2(CCC4C3=CCC5C4(CCC(C5O)N(C)C)C)C |

Synonyms |

plakinamine E |

Origin of Product |

United States |

Preparation Methods

Accelerated Solvent Extraction (ASE)

Frozen sponge biomass undergoes accelerated solvent extraction (ASE) using a Dionex system with solvents of increasing polarity. For plakinamines, a methanol-water mixture (3:1 v/v) optimally solubilizes steroidal alkaloids while minimizing co-extraction of non-target lipids and polysaccharides. This method achieves higher yields compared to traditional maceration, as pressurized conditions enhance penetration into sponge matrices.

Table 1: Solvent Systems for Plakinamine Extraction

Resin-Based Fractionation

Crude extracts are adsorbed onto HP20SS resin and eluted with stepwise gradients of isopropanol (IPA) in water. The 1:1 H₂O/IPA fraction frequently enriches plakinamines, as demonstrated for plakinamine L. Subsequent flash chromatography on C₁₈ stationary phases with methanol gradients further reduces complexity, yielding intermediate fractions amenable to high-resolution purification.

High-Performance Liquid Chromatography (HPLC) Purification

Semi-Preparative Reverse-Phase HPLC

Final purification employs semi-preparative C₁₈ columns (e.g., Phenomenex Luna, 250 × 10 mm) with trifluoroacetic acid (TFA)-modified mobile phases. For plakinamine P, a linear gradient from 5% acetonitrile to 100% acetonitrile over 45 minutes (4 mL/min flow rate) resolved the compound at a retention time (tᵣ) of 25 minutes. this compound likely exhibits similar hydrophobicity, necessitating comparable elution conditions.

Table 2: HPLC Parameters for Plakinamine Isolation

| Column | Mobile Phase | Gradient Profile | tᵣ (min) | Compound |

|---|---|---|---|---|

| Luna C₁₈ (250 × 10 mm) | CH₃CN/H₂O (+0.1% TFA) | 5% → 100% CH₃CN/45 min | 25 | Plakinamine P |

| Luna C₁₈ (250 × 10 mm) | MeOH/H₂O (+0.1% TFA) | 20% → 100% MeOH/40 min | 28 | Plakinamine L |

Purity Assessment

Post-HPLC fractions are analyzed using photodiode array (PDA) detection (200–400 nm). Plakinamines exhibit characteristic UV absorption maxima near 210 nm, attributable to conjugated double bonds and amine functionalities. Purity >95% is typically required for structural characterization.

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound’s structure is resolved using 1D and 2D NMR (¹H, ¹³C, COSY, HMBC, ROESY). Key features include:

Table 3: Characteristic NMR Chemical Shifts for Plakinamines

| Proton/Carbon | Plakinamine P (δ, ppm) | Plakinamine L (δ, ppm) | Assignment |

|---|---|---|---|

| H-3 | 3.07 (m) | 3.12 (m) | Axial CH(N(CH₃)₂) |

| C-17 | 57.2 | 56.8 | Quaternary C with side chain |

| H-28 | 5.34 (t, J = 6.5 Hz) | 5.29 (t, J = 6.7 Hz) | Olefinic proton |

High-Resolution Mass Spectrometry (HRMS)

DART-HRMS confirms molecular formulas (e.g., C₃₃H₅₈N₂ for plakinamine P). This compound is expected to share analogous fragmentation patterns, with [M+H]⁺ ions dominating spectra.

Challenges and Methodological Limitations

Q & A

Q. Q1. What validated methodologies are recommended for isolating Plakinamine E from natural sources, and how can cross-contamination with structural analogs be minimized?

Answer: Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic separation using HPLC or flash chromatography. To mitigate cross-contamination with analogs (e.g., Plakinamine D or F), employ high-resolution techniques like reverse-phase HPLC with UV detection at 220–260 nm. Confirm purity via NMR (¹H/¹³C) and mass spectrometry (HRMS), comparing retention times and spectral data against authenticated standards .

Q. Q2. How should researchers design preliminary bioactivity assays for this compound to ensure reproducibility across labs?

Answer: Standardize assay protocols using established cell lines (e.g., NIH/3T3 for cytotoxicity) or enzymatic targets (e.g., acetylcholinesterase for neuroactivity). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements. Document solvent concentrations (e.g., DMSO < 0.1% v/v) to avoid solvent interference. Report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., divergent IC₅₀ values in cancer cell lines)?

Answer: Contradictions often arise from assay variability (e.g., cell passage number, incubation time). Address this by:

- Replicating studies under identical conditions (e.g., RPMI-1640 media, 48-hour exposure).

- Testing structural analogs to identify activity cliffs.

- Performing meta-analyses of published data using tools like RevMan to assess heterogeneity (I² statistic) .

Example: A 2024 study found that this compound’s IC₅₀ in MCF-7 cells varied by 30% when serum concentration differed by 2% .

Q. Q4. How can researchers optimize synthetic routes for this compound derivatives to enhance pharmacokinetic properties while retaining bioactivity?

Answer: Use a scaffold-hopping approach guided by computational tools (e.g., Schrödinger’s Maestro). Prioritize modifications at C-3 and C-7 positions, which tolerate functionalization without losing target affinity. Validate ADMET properties via in silico models (SwissADME) followed by in vivo PK studies in rodent models. Compare bioavailability metrics (AUC, Cmax) against the parent compound .

Methodological and Analytical Challenges

Q. Q5. What statistical frameworks are most robust for analyzing dose-response relationships in this compound studies with non-linear kinetics?

Answer: Employ mixed-effects models (e.g., NLME in R) to handle inter-experiment variability. For sigmoidal dose-response curves, use four-parameter logistic regression (4PL) with maximum likelihood estimation. Validate model fit via Akaike Information Criterion (AIC) and residual plots .

Q. Q6. How should conflicting crystallographic data on this compound’s conformation be reconciled?

Answer: Perform comparative X-ray diffraction studies under standardized conditions (100 K, synchrotron radiation). Analyze torsion angles (C2-C3-N1-C8) using Mercury software. If discrepancies persist, conduct ab initio molecular dynamics simulations (CP2K) to assess thermal fluctuations in solution .

Literature and Data Integration

Q. Q7. What criteria should guide the selection of primary literature for meta-analyses on this compound’s ecological roles?

Answer: Prioritize studies with:

- Clearly defined sampling methodologies (e.g., LC-MS/MS quantification in marine sponges).

- Ecological metadata (depth, temperature, symbiont presence).

- Exclusion of non-peer-reviewed or non-OSF-registered datasets to minimize bias .

Q. Q8. How can researchers systematically evaluate this compound’s potential off-target effects in multi-omics datasets?

Answer: Integrate transcriptomic (RNA-seq) and proteomic (TMT-labeled LC-MS/MS) data using pathway enrichment tools (DAVID, STRING). Cross-reference with DrugBank off-target predictions. Validate via siRNA knockdowns of top candidate genes (e.g., MAPK1) .

Reporting and Ethical Standards

Q. Q9. What documentation is critical for ensuring reproducibility in this compound isolation protocols?

Answer: Include:

- Raw chromatograms (HPLC/UPLC) with baseline resolution (R > 1.5).

- NMR acquisition parameters (solvent, frequency, probe type).

- Batch numbers for reagents and columns.

- Negative controls (e.g., solvent-only extracts) .

Q. Q10. How should researchers address ethical considerations in field studies involving endangered this compound source organisms?

Answer: Adhere to CITES permits for marine sponge collection. Use non-destructive sampling (e.g., fragment regeneration assays). Partner with local institutions for biodiversity impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.